molecular formula C18H15N3O2S B4516926 N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Cat. No.: B4516926
M. Wt: 337.4 g/mol
InChI Key: WNJZFCFRSAFPFD-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a synthetic organic compound that features an indole ring and a benzothiazole moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Benzothiazole Derivative: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives.

    Coupling Reaction: The indole and benzothiazole derivatives are then coupled through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions could target the carbonyl group in the benzothiazole moiety.

    Substitution: Electrophilic substitution reactions could occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving indole and benzothiazole derivatives.

    Medicine: Investigation of its potential as a therapeutic agent, particularly in cancer research due to the known bioactivity of indole and benzothiazole compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and benzothiazole structures can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. Molecular docking studies and in vitro assays would be necessary to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Benzothiazole: Used in the synthesis of dyes, drugs, and rubber accelerators.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.

Uniqueness

N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is unique due to the combination of the indole and benzothiazole moieties, which may confer distinct biological activities and chemical properties compared to other compounds with only one of these structures.

Properties

IUPAC Name

N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17(20-13-5-6-15-12(11-13)7-9-19-15)8-10-21-18(23)14-3-1-2-4-16(14)24-21/h1-7,9,11,19H,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJZFCFRSAFPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCC(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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